

Solubility Profile of 2-Fluoroisonicotinonitrile in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: 2-Fluoroisonicotinonitrile

Cat. No.: B1313781

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroisonicotinonitrile, also known as 2-fluoro-4-cyanopyridine, is a key building block in medicinal chemistry and materials science. Its utility in the synthesis of various pharmaceutical and functional molecules necessitates a thorough understanding of its physical and chemical properties, among which solubility plays a critical role in reaction kinetics, purification, and formulation. This technical guide provides a comprehensive overview of the available solubility data for **2-Fluoroisonicotinonitrile** in organic solvents, details experimental protocols for solubility determination, and presents a visual representation of its synthesis workflow.

Solubility of 2-Fluoroisonicotinonitrile

A comprehensive search of scientific literature and chemical databases reveals a lack of publicly available quantitative solubility data for **2-Fluoroisonicotinonitrile** in common organic solvents. The available information is qualitative in nature.

Table 1: Qualitative Solubility of **2-Fluoroisonicotinonitrile**

| Solvent | Solubility | Source |
|------------------|------------|-----------|
| Water | Insoluble | [1][2][3] |
| Organic Solvents | Soluble | |

While specific solubility values (e.g., in g/L or mol/L) are not documented in readily accessible sources, experimental observations from synthesis and reaction protocols suggest that **2-Fluoroisonicotinonitrile** is soluble in a range of common organic solvents. For instance, its synthesis and subsequent reactions are often carried out in solvents like N,N-dimethylformamide (DMF), indicating its solubility in such polar aprotic solvents.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following established experimental protocols can be employed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a liquid solvent.

Isothermal Shake-Flask Method

This method involves saturating a solvent with a solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Materials and Equipment:

- **2-Fluoroisonicotinonitrile** (solute)
- Selected organic solvent(s)
- Analytical balance
- Constant temperature water bath or incubator with shaking capabilities
- Vials or flasks with tight-fitting caps
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for analysis
- Volumetric flasks and pipettes

Procedure:

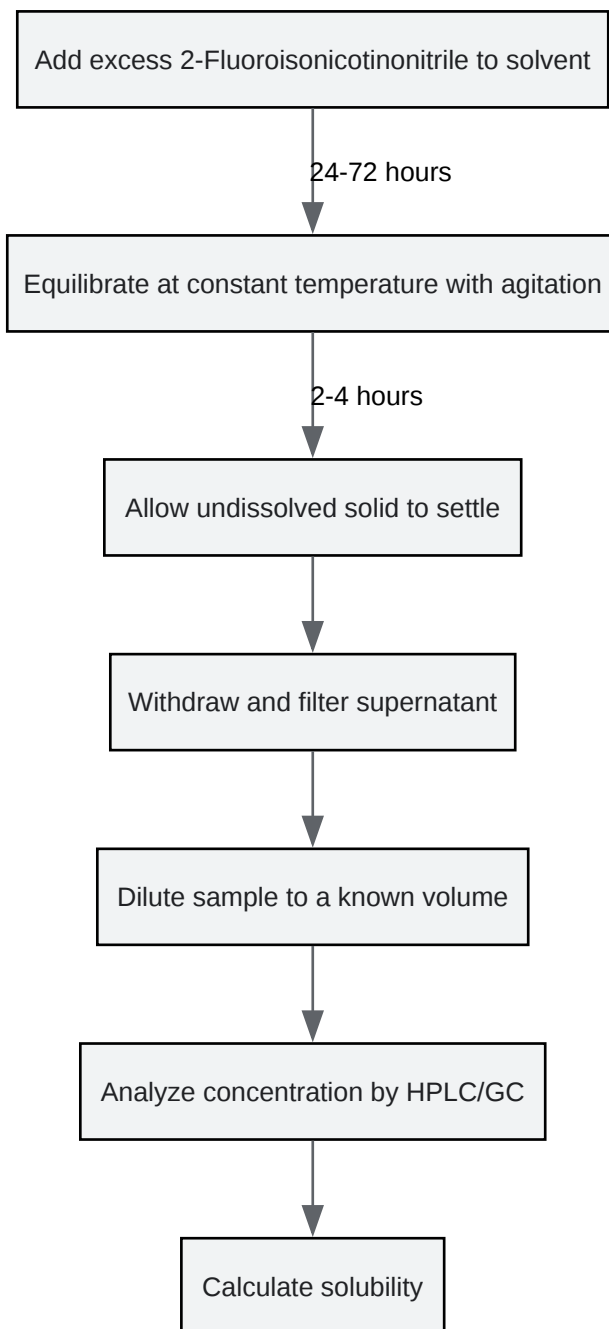
- **Preparation of Supersaturated Solution:** Add an excess amount of **2-Fluoroisonicotinonitrile** to a vial containing a known volume of the organic solvent. The excess solid should be clearly visible.
- **Equilibration:** Seal the vials tightly and place them in a constant temperature shaker bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached. The temperature should be controlled to $\pm 0.5^{\circ}\text{C}$.
- **Phase Separation:** After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.
- **Sample Withdrawal and Filtration:** Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) syringe. Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask. This step is crucial to remove any undissolved microcrystals.
- **Dilution and Quantification:** Dilute the filtered sample to a known volume with the same solvent. Analyze the concentration of **2-Fluoroisonicotinonitrile** in the diluted sample using a validated analytical method, such as HPLC or GC.
- **Calculation of Solubility:** The solubility (S) can be calculated using the following formula:

$$S \text{ (g/L)} = (\text{Concentration of diluted sample (g/L)}) \times (\text{Dilution factor})$$

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of solubility.

Experimental Workflow for Solubility Determination

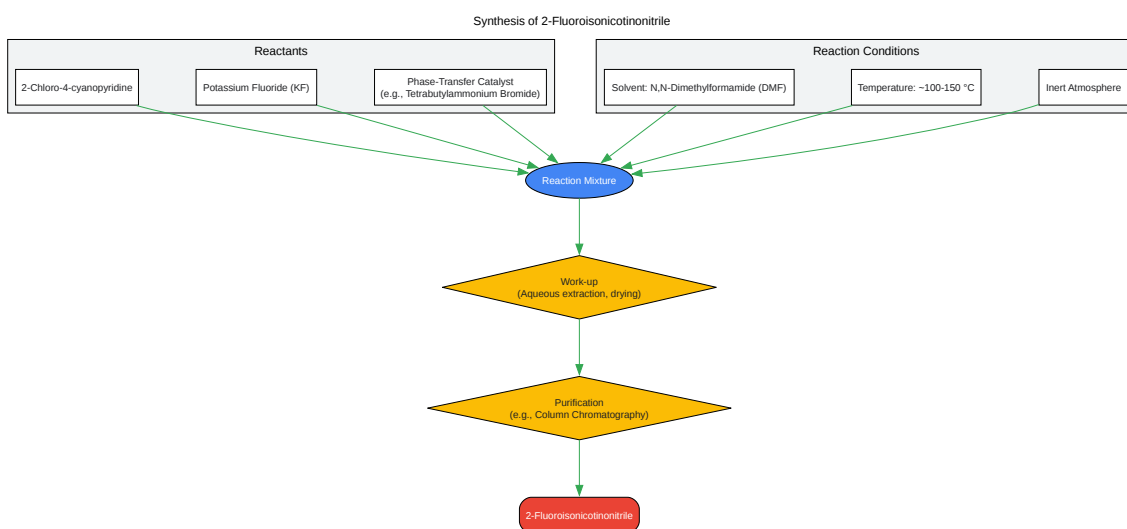


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Caption: A flowchart outlining the key steps for determining the solubility of **2-Fluoroisonicotinonitrile**.

Synthesis Workflow of 2-Fluoroisonicotinonitrile

2-Fluoroisonicotinonitrile is commonly synthesized from 2-chloro-4-cyanopyridine via a nucleophilic aromatic substitution (S_NAr) reaction. The following diagram illustrates this synthetic pathway.



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Caption: A diagram illustrating the synthesis of **2-Fluoroisonicotinonitrile** from 2-chloro-4-cyanopyridine.

Conclusion

While quantitative solubility data for **2-Fluoroisonicotinonitrile** in organic solvents is not readily available in the public domain, this guide provides the necessary framework for researchers to determine this crucial parameter in-house. The provided experimental protocol for the isothermal shake-flask method offers a reliable approach to generating accurate solubility data. Furthermore, the visualization of the synthesis workflow provides a clear understanding of its production, which is essential for process development and optimization. For drug development professionals, understanding the solubility characteristics is a fundamental first step in formulation design and ensuring bioavailability. It is recommended that researchers generate their own solubility data tailored to their specific solvent systems and temperature requirements.

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